molecular formula C13H16N2O B14278733 2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide CAS No. 141278-35-5

2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide

Cat. No.: B14278733
CAS No.: 141278-35-5
M. Wt: 216.28 g/mol
InChI Key: FNPCTHNYCJMQQN-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide group, a methylamino group, and a 2-methylbut-3-yn-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.

    Addition of the 2-Methylbut-3-yn-2-yl Group: The final step involves the addition of the 2-methylbut-3-yn-2-yl group through a coupling reaction, such as a Sonogashira coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or alkyne groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or alkynes.

Scientific Research Applications

2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-3-yn-2-yl acetate
  • 2-Methyl-3-butyn-2-ol
  • 2-(2-Methylbut-3-yn-2-yloxy)tetrahydro-2H-pyran

Uniqueness

2-(Methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

141278-35-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(methylamino)-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C13H16N2O/c1-5-13(2,3)15-12(16)10-8-6-7-9-11(10)14-4/h1,6-9,14H,2-4H3,(H,15,16)

InChI Key

FNPCTHNYCJMQQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CC=C1NC

Origin of Product

United States

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